![molecular formula C15H14N2O3 B4847369 N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4847369.png)
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]PYRIDINE-4-CARBOXAMIDE
Overview
Description
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]PYRIDINE-4-CARBOXAMIDE is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a pyridine carboxamide group, which is often associated with pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to targetmicrotubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
Microtubule-targeting agents, like the compound , cause mitotic blockade and cell apoptosis by modulating microtubule assembly. This modulation occurs through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
It’s known that microtubule-targeting agents generally disrupt the normal function of microtubules, which play a crucial role in cell division .
Result of Action
The compound has shown anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It has been observed to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]PYRIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Coupling with Pyridine Carboxamide: The benzodioxole intermediate is then coupled with pyridine carboxamide using a palladium-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]PYRIDINE-4-CARBOXAMIDE is unique due to its combined benzodioxole and pyridine carboxamide moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(17-15(18)11-4-6-16-7-5-11)12-2-3-13-14(8-12)20-9-19-13/h2-8,10H,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJRADARQKWQHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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